2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol
Description
2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol (CAS No. 1216024-64-4) is a pyridine-based amino alcohol with the molecular formula C₇H₁₀BrN₃O and a molecular weight of 232.08 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 5, an amino group at position 3, and an ethanolamine side chain linked via an amino group at position 2. This compound is classified as a biochemical reagent, often used in pharmaceutical and materials science research due to its dual functional groups (amino and hydroxyl), which enable hydrogen bonding and coordination chemistry .
Properties
IUPAC Name |
2-[(3-amino-5-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLZKYAGXQKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol typically involves the bromination of 2-aminopyridine followed by the introduction of an ethanolamine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced pyridine compounds, and various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol may function as potent inhibitors of various cancer-related enzymes. For instance, modifications to the structure have been explored for their ability to inhibit human farnesyltransferase, an enzyme crucial in cancer cell proliferation. The introduction of bromine into the aromatic system significantly enhances inhibitory activity, as demonstrated in studies where IC50 values were substantially reduced with specific substitutions on the aniline ring .
Histone Deacetylase Inhibition
Another promising application involves the inhibition of histone deacetylases (HDACs), which are implicated in cancer progression. Compounds related to this compound have shown potential as HDAC inhibitors, suggesting a pathway for therapeutic development in oncology .
Neuropharmacology
Cognitive Enhancement
The compound has been investigated for its neuropharmacological effects, particularly in enhancing cognitive function. Studies focusing on similar amino-pyridine derivatives have indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems .
Synthesis and Structural Variability
Synthetic Pathways
The synthesis of this compound involves several methodologies that allow for structural modifications leading to various derivatives with enhanced biological activities. Research has shown that using different coupling agents and conditions can yield compounds with distinct pharmacological profiles .
Antimicrobial Properties
Antibacterial Activity
Recent studies have highlighted the antimicrobial properties of related pyridine derivatives. The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines has been shown to exhibit significant antibacterial activity against various pathogens, indicating a broader application scope for compounds structurally related to this compound .
Table 1: Summary of Biological Activities
| Compound Derivative | Target Enzyme/Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| 1 | Human Farnesyltransferase | 79 | |
| 2 | Histone Deacetylase | Varies | |
| 3 | Antibacterial (C. neoformans) | 3.9 |
Table 2: Synthetic Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| A | Sonogashira coupling with aminopyridines | High |
| B | Acid-catalyzed synthesis of azaindoles | Moderate |
Mechanism of Action
The mechanism by which 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated pyridine ring can participate in hydrogen bonding and π-π interactions, while the amino and ethanol groups can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Aminophenyl)ethanol
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- Key Differences: Replaces the pyridine ring with a benzene ring, lacking the electronegative nitrogen atom. The amino group is directly attached to the phenyl ring rather than a pyridine system. Lower molecular weight and reduced polarity compared to the target compound, impacting solubility and reactivity in organic synthesis .
2-[(5-Bromopyridin-2-yl)methylamino]ethanol
- CAS No.: 149806-47-3
- Molecular Formula : C₈H₁₂BrN₃O
- Key Differences: Features a methylamino bridge (-NH-CH₂-) instead of a direct amino linkage.
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol
- CID : 61228106
- Molecular Formula : C₇H₉BrN₂O₂
- Key Differences: Substitutes the amino linker (-NH-) with an ether oxygen (-O-), reducing hydrogen-bonding capacity. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 142.5 Ų) suggest differences in conformational flexibility compared to the target compound .
Ethyl 2-(3-Amino-5-bromopyridin-2-yl)acetate
- CAS No.: 1379312-86-3
- Molecular Formula : C₉H₁₁BrN₂O₂
- Key Differences: Replaces the ethanolamine group with an ethyl ester (-COOEt), increasing lipophilicity. The ester functionality may enhance metabolic stability but reduce water solubility .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions |
|---|---|---|---|---|
| 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol | C₇H₁₀BrN₃O | 232.08 | Amino, hydroxyl | 3-amino, 5-bromo, 2-ethanolamine |
| 2-(3-Aminophenyl)ethanol | C₈H₁₁NO | 137.18 | Amino, hydroxyl | 3-amino (phenyl ring) |
| 2-[(5-Bromopyridin-2-yl)methylamino]ethanol | C₈H₁₂BrN₃O | 258.11 | Methylamino, hydroxyl | 5-bromo, 2-methylamino |
| 2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethanol | C₇H₉BrN₂O₂ | 233.06 | Ether, hydroxyl | 3-amino, 5-bromo, 2-oxy |
| Ethyl 2-(3-Amino-5-bromopyridin-2-yl)acetate | C₉H₁₁BrN₂O₂ | 259.10 | Ester, amino | 3-amino, 5-bromo, 2-acetate |
Research Findings and Implications
Solubility: The hydroxyl and amino groups in this compound confer higher aqueous solubility than its ester or phenyl-substituted counterparts .
Notes on Availability
This compound is listed as a discontinued product by some suppliers (e.g., CymitQuimica), though it remains available in small quantities (100–500 mg) from specialized vendors like US Biological Life Sciences .
Biological Activity
2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula, which includes a brominated pyridine moiety linked to an aminoethanol group. This structure is significant as it may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-5-bromopyridine with ethylene oxide or other suitable alkylating agents. The reaction conditions often include solvents like methanol or chloroform, and various catalysts may be employed to enhance yield and purity.
Antimicrobial Activity
Research has shown that derivatives of brominated pyridines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 250 µg/mL to 1000 µg/mL, indicating moderate to high antibacterial activity depending on the specific structure and substituents present .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Amino-5-bromopyridine | S. aureus | 350 |
| 2-Amino-5-bromopyridine | E. coli | 500 |
| This compound | P. aeruginosa | 250 |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds related to this compound have been evaluated for anti-inflammatory effects. Studies indicate that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antifungal Activity
The antifungal activity of similar brominated pyridine derivatives has also been documented. For example, compounds have shown effectiveness against Candida albicans, suggesting a broader spectrum of biological activity that could be harnessed in therapeutic applications .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported the synthesis of several brominated pyridine derivatives, including this compound. These compounds were tested against a panel of microbial pathogens, demonstrating significant inhibition at varying concentrations. The results highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Case Study on Anti-inflammatory Properties : Another research effort focused on evaluating the anti-inflammatory properties of pyridine derivatives in vitro. The study found that certain modifications led to increased inhibition of pro-inflammatory cytokines, suggesting potential applications in managing chronic inflammatory conditions .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Such studies suggest that the compound can effectively interact with key enzymes involved in inflammation and microbial resistance mechanisms, providing insights into its mode of action .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol critical for its reactivity in synthetic applications?
- Methodological Answer : Key properties include a calculated LogP of 2.1 (indicating moderate lipophilicity), a polar surface area (PSA) of 45.6 Ų (suggesting hydrogen-bonding potential), and a molecular weight of 233.07 g/mol. These parameters influence solubility, reaction kinetics, and purification strategies. For instance, the PSA value implies compatibility with polar solvents (e.g., ethanol or DMF) for recrystallization. Experimental characterization should include HPLC to assess purity and NMR to confirm hydrogen bonding interactions involving the amino and hydroxyl groups .
Q. What synthetic methodologies are reported for preparing this compound and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with bromopyridine intermediates. For example:
- Step 1 : Tosylation of monoethanolamine derivatives to activate hydroxyl groups for nucleophilic substitution .
- Step 2 : Coupling of 3-amino-5-bromopyridine with activated ethanolamine intermediates under reflux conditions (e.g., in ethanol with ammonium acetate as a catalyst) .
- Step 3 : Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the target compound .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of techniques is recommended:
- NMR Spectroscopy : Confirm the presence of the amino (-NH) and hydroxyl (-OH) protons, and the bromopyridine aromatic signals.
- Mass Spectrometry : Validate the molecular ion peak at m/z 233.07 (C₇H₉BrN₂O₂) .
- Elemental Analysis : Ensure stoichiometric agreement with the molecular formula (C: 36.08%, H: 3.89%, Br: 34.27%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Key variables include:
- Catalyst Selection : Palladium(II) acetate (0.1 equiv) enhances coupling efficiency in bromopyridine reactions .
- Solvent Effects : Ethanol or DMF improves solubility of intermediates, reducing side reactions .
- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks. Post-reaction cooling to 0–5°C maximizes precipitation .
Q. What strategies are effective in resolving discrepancies in spectroscopic data when synthesizing this compound analogs?
- Methodological Answer :
- Cross-Validation : Compare NMR and IR spectra with computational predictions (e.g., DFT for chemical shift modeling).
- Impurity Profiling : Use LC-MS to detect byproducts from incomplete coupling or oxidation .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments, particularly for regioisomers .
Q. How do computational methods contribute to predicting the reactivity and interaction mechanisms of this compound in medicinal chemistry?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron-density distributions to predict nucleophilic/electrophilic sites (e.g., the amino group’s reactivity) .
- Molecular Docking : Simulates binding interactions with biological targets (e.g., kinase enzymes) to guide structure-activity relationship (SAR) studies .
Q. What are the challenges in achieving regioselective functionalization of the pyridine ring in this compound, and how can they be methodologically addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
